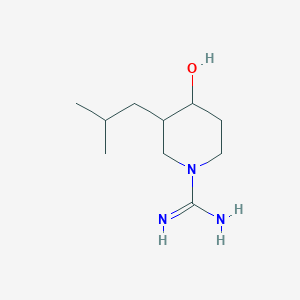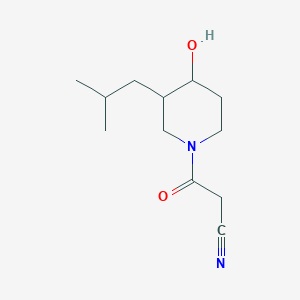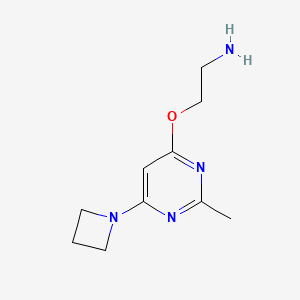
2-((6-(Azetidin-1-yl)-2-methylpyrimidin-4-yl)oxy)ethan-1-amine
Vue d'ensemble
Description
2-((6-(Azetidin-1-yl)-2-methylpyrimidin-4-yl)oxy)ethan-1-amine, or 2-(6-(Azetidin-1-yl)-2-methylpyrimidin-4-yloxy)ethan-1-amine, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a small molecule with a molecular weight of 206.29 g/mol and a molecular formula of C9H14N2O2. It is an amine derivative of pyrimidine and is an important building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
The molecule has been explored for its potential in antimicrobial and antitubercular applications. Research has highlighted the synthesis of pyrimidine-azetidinone analogues and their evaluation against bacterial, fungal strains, and Mycobacterium tuberculosis. These studies suggest that derivatives of azetidin-1-yl-pyrimidinyl can serve as a base for developing new antibacterial and antituberculosis agents, indicating a promising avenue for drug development in infectious diseases (Chandrashekaraiah et al., 2014).
Synthesis and Characterization for Antimicrobial Agents
The efficient synthesis of novel azetidin-2-ones, including derivatives of the molecule , has been established, with studies detailing their potential as antimicrobial agents. This research emphasizes the molecule's utility in the synthesis of compounds with potential for combating microbial infections, highlighting its role in medicinal chemistry (Ansari & Lal, 2009).
Hydrogen-Bond Donors and Acceptors in Heterocycles
Studies on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have included derivatives of azetidin-1-yl-pyrimidinyl, focusing on balancing hydrogen-bond donors and acceptors. This research provides insights into the structural and functional versatility of these compounds, which is crucial for the design of supramolecular structures and materials (Aakeröy et al., 2007).
Crystal and Molecular Structures
The crystal and molecular structures of related compounds have been determined, confirming computationally predicted restricted rotation. This research into the structural aspects of azetidin-1-yl-pyrimidinyl derivatives enhances understanding of their molecular properties, which is essential for the development of compounds with specific functions (Odell et al., 2007).
Propriétés
IUPAC Name |
2-[6-(azetidin-1-yl)-2-methylpyrimidin-4-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-12-9(14-4-2-5-14)7-10(13-8)15-6-3-11/h7H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDDDIOUKABTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Azetidin-1-yl)-2-methylpyrimidin-4-yl)oxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




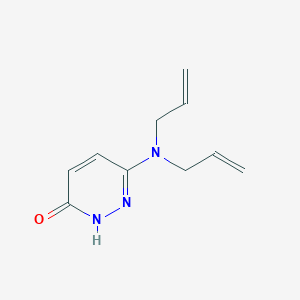
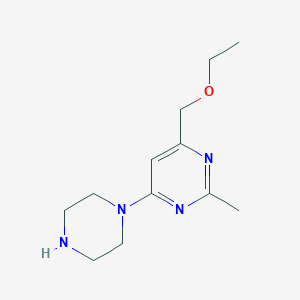
![Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1481776.png)
![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)

![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
